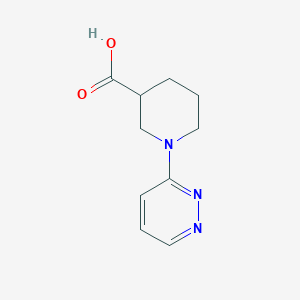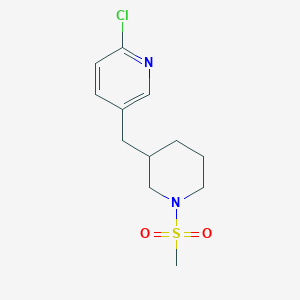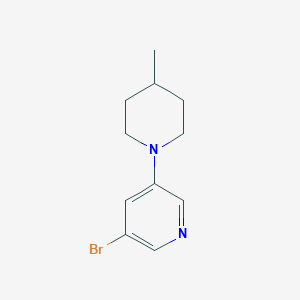
3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine
Vue d'ensemble
Description
“3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3N . It is a solid substance .
Synthesis Analysis
This compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a trifluoromethyl group, and the pyridine ring carries a bromo group .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of several crop-protection products . The trifluoromethyl group and the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystal powder . It has a molecular weight of 302.0898896 . The empirical formula is C7H4BrF3O .Applications De Recherche Scientifique
Agrochemical Industry
- Field : Agrochemical Industry
- Application : 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine (TFMP) and its derivatives are key structural ingredients in active agrochemical ingredients . They are used in the protection of crops from pests .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing TFMP have been reported .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis of SOS1 Degraders
- Field : Pharmaceutical Industry
- Application : 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine can be used in the preparation of SOS1 degraders .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Preparation of Nilotinib Hydrochloride
- Field : Pharmaceutical Industry
- Application : 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine can be used in the preparation of nilotinib hydrochloride .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Ubrogepant for Acute Migraine
- Field : Pharmaceutical Industry
- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is one of the pharmaceutical compounds that contain trifluoromethylpyridine .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Synthesis of Chiral 4, 4’-Bipyridines
- Field : Chemical Synthesis
- Application : 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine can be used in the synthesis of chiral 4, 4’-Bipyridines .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Preparation of 2,5-Dibromo-(trifluoromethyl)benzene and 2-Bromo-5-Iodo-(trifluoromethyl)benzene
- Field : Chemical Synthesis
- Application : 4-Bromo-3-(trifluoromethyl)aniline, which can be prepared from 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine, has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHQKSQZWMKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735028 | |
| Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine | |
CAS RN |
675590-01-9 | |
| Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

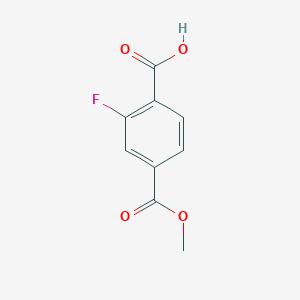
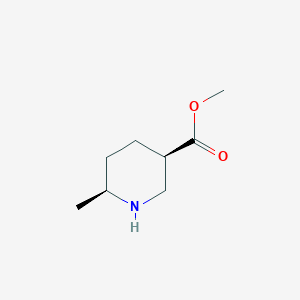
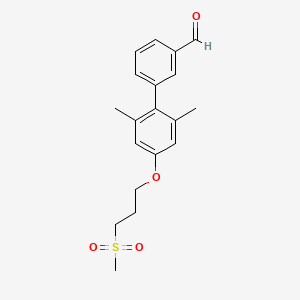
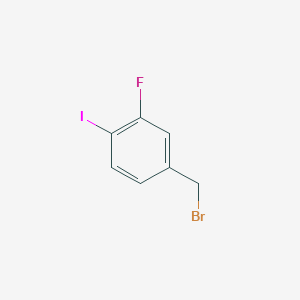
amine](/img/structure/B1444477.png)
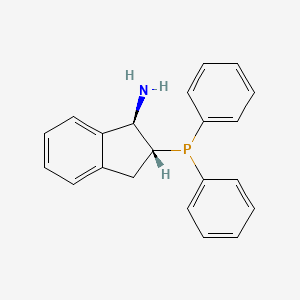
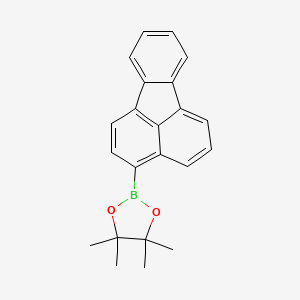
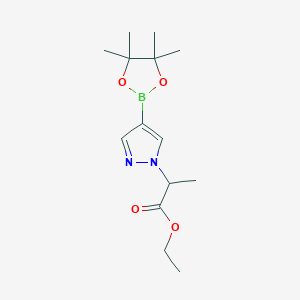
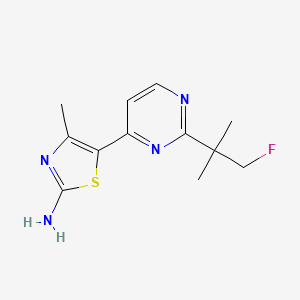
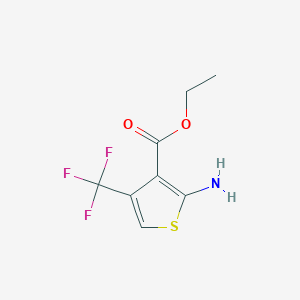
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)
